PROTAC PARP1 degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

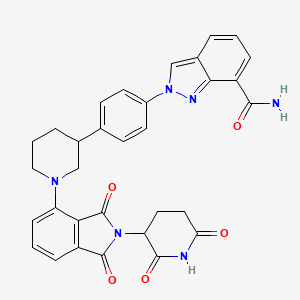

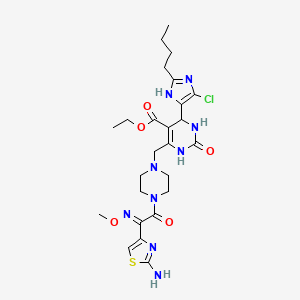

PROTAC PARP1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound can inhibit DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC PARP1 degrader-1 involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand through a linker. The PARP1 inhibitor, often derived from compounds like olaparib, is linked to a cereblon ligand such as lenalidomide. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

PROTAC PARP1 degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the PARP1 inhibitor and the linker, and between the linker and the E3 ligase ligand .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Major Products Formed

The major product formed from these reactions is the PROTAC molecule itself, which consists of the PARP1 inhibitor, the linker, and the E3 ligase ligand. By-products may include unreacted starting materials and side products from incomplete reactions .

Aplicaciones Científicas De Investigación

PROTAC PARP1 degrader-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the degradation of PARP1 and its effects on DNA repair mechanisms.

Medicine: This compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of PARP1 activity, such as breast, ovarian, and prostate cancers

Industry: It is used in the development of new cancer therapies and in the study of drug resistance mechanisms.

Mecanismo De Acción

PROTAC PARP1 degrader-1 exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, which tags PARP1 with ubiquitin molecules. This tagging marks PARP1 for degradation by the proteasome, effectively reducing its levels in the cell and inhibiting DNA repair processes .

Comparación Con Compuestos Similares

Similar Compounds

Olaparib: A PARP1 inhibitor used in cancer therapy but does not induce degradation of PARP1.

Rucaparib: Another PARP1 inhibitor with similar applications to olaparib.

Niraparib: A PARP1 inhibitor approved for the treatment of certain cancers.

Uniqueness

PROTAC PARP1 degrader-1 is unique in its ability to induce the degradation of PARP1, rather than merely inhibiting its activity. This degradation leads to a more complete inhibition of PARP1’s functions, potentially resulting in more effective cancer treatments .

Propiedades

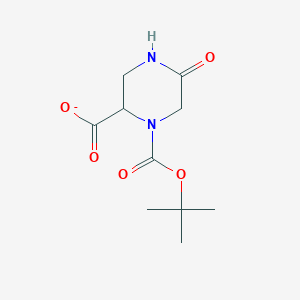

Fórmula molecular |

C32H28N6O5 |

|---|---|

Peso molecular |

576.6 g/mol |

Nombre IUPAC |

2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |

InChI |

InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |

Clave InChI |

DNTANRUFOCYNLP-UHFFFAOYSA-N |

SMILES canónico |

C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)

![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)

![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)

![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)

![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)